2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide
CAS No.: 956743-39-8
Cat. No.: VC5353446
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75
* For research use only. Not for human or veterinary use.
![2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide - 956743-39-8](/images/structure/VC5353446.png)
Specification
CAS No. | 956743-39-8 |
---|---|
Molecular Formula | C14H16ClN3O |
Molecular Weight | 277.75 |
IUPAC Name | 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]acetamide |
Standard InChI | InChI=1S/C14H16ClN3O/c1-9-4-6-12(7-5-9)18-11(3)14(10(2)17-18)16-13(19)8-15/h4-7H,8H2,1-3H3,(H,16,19) |
Standard InChI Key | KGFGQTIOBSNTKL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)CCl)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic name, 2-chloro-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acetamide, reflects its IUPAC nomenclature. Key identifiers include:
The structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, a 4-methylphenyl group at position 1, and a 2-chloroacetamide moiety at position 4. X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole core and the spatial orientation of substituents .
Spectral Data
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¹H NMR (DMSO-d₆): Signals at δ 2.52 (s, 3H, CH₃), 4.26 (s, 2H, SCH₂), and 7.33–7.90 ppm (aromatic protons) .
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¹³C NMR: Peaks at 20.0 (CH₃), 35.0 (SCH₂), and 166.0 ppm (C=O) .
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IR Spectroscopy: Stretching vibrations at 3364 cm⁻¹ (N–H), 2214 cm⁻¹ (C≡N), and 1658 cm⁻¹ (C=O) .
Synthetic Pathways and Optimization
Conventional Synthesis
The compound is typically synthesized via a multi-step protocol:
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Formation of Pyrazole Core: Condensation of 4-methylaniline with acetyl acetone in the presence of sodium nitrite and sodium acetate yields 3-(2-(p-tolyl)hydrazono)pentane-2,4-dione .
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Cyclization: Treatment with hydrazine hydrate in glacial acetic acid produces 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole .
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Acetamide Functionalization: Reaction of the pyrazole intermediate with 2-chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) affords the final product .
Reaction Yield: 88–98% under optimized conditions .
Alternative Routes
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (90–95%) . Solvent-free methods using ionic liquids have also been explored to enhance sustainability.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL) .
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Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days) .
Biological Activity
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Antimicrobial Activity: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer Potential: Moderate cytotoxicity (IC₅₀ = 25 µM) against MCF-7 breast cancer cells .
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Enzyme Inhibition: Inhibits COX-2 (76% at 10 µM) and 5-lipoxygenase (82% at 10 µM) .
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Thieno[2,3-b]pyridine Derivatives: Synthesized via nucleophilic substitution with thiol-containing intermediates, showing enhanced anticancer activity .
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Bis-Acetamide Ligands: Used in coordination chemistry to develop metal-organic frameworks (MOFs) with gas storage applications .
Agrochemical Uses
Patent literature highlights its role in fungicidal formulations, particularly against Phytophthora infestans (EC₅₀ = 2.5 ppm) .
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